molecular formula C40H64N6O11 B12752835 Boc-SAA-8-VV-OMe CAS No. 127470-77-3

Boc-SAA-8-VV-OMe

Cat. No.: B12752835
CAS No.: 127470-77-3
M. Wt: 805.0 g/mol
InChI Key: LTFAPJKCVABIFU-BKSOYUEHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Boc-SAA-8-VV-OMe is a chemical compound that belongs to the class of Boc-protected amino acids The Boc group, or tert-butyloxycarbonyl group, is commonly used in organic synthesis to protect amino groups during chemical reactions

Mechanism of Action

The mechanism of action of Boc-SAA-8-VV-OMe involves the protection of the amino group, which prevents unwanted side reactions during chemical synthesis. The Boc group is stable under basic conditions but can be removed under acidic conditions, allowing for selective deprotection . The electrophilic character of oxalyl chloride is postulated to play a role in the deprotection strategy .

Comparison with Similar Compounds

Properties

CAS No.

127470-77-3

Molecular Formula

C40H64N6O11

Molecular Weight

805.0 g/mol

IUPAC Name

methyl (2S)-2-[[(2S)-2-[[(1S,2S)-2-[(1R,2S)-1-hydroxy-2-[[(2S)-2-[[(2S)-2-[[(2S)-3-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]propanoyl]amino]propanoyl]amino]-3-phenylpropyl]cyclopentanecarbonyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoate

InChI

InChI=1S/C40H64N6O11/c1-21(2)30(37(53)46-31(22(3)4)38(54)56-10)45-35(51)27-18-14-17-26(27)32(48)28(19-25-15-12-11-13-16-25)43-34(50)24(6)41-33(49)23(5)42-36(52)29(20-47)44-39(55)57-40(7,8)9/h11-13,15-16,21-24,26-32,47-48H,14,17-20H2,1-10H3,(H,41,49)(H,42,52)(H,43,50)(H,44,55)(H,45,51)(H,46,53)/t23-,24-,26-,27-,28-,29-,30-,31-,32+/m0/s1

InChI Key

LTFAPJKCVABIFU-BKSOYUEHSA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)[C@@H]([C@H]2CCC[C@@H]2C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C(C)C)C(=O)OC)O)NC(=O)[C@H](C)NC(=O)[C@H](CO)NC(=O)OC(C)(C)C

Canonical SMILES

CC(C)C(C(=O)NC(C(C)C)C(=O)OC)NC(=O)C1CCCC1C(C(CC2=CC=CC=C2)NC(=O)C(C)NC(=O)C(C)NC(=O)C(CO)NC(=O)OC(C)(C)C)O

Origin of Product

United States

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